![molecular formula C18H18N2O3 B12219323 2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12219323.png)
2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of 2-ethynylbenzaldehyde with substituted o-phenylenediamines and aliphatic amines in ethanol . This method is environmentally friendly and provides good yields. Another common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, reducing the formation of harmful by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can produce tetrahydroisoquinolines .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound is primarily noted for its role as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) active compounds. The morpholine moiety enhances the pharmacokinetic properties of drugs, improving their ability to cross the blood-brain barrier (BBB) and interact with specific biological targets.
CNS Active Compounds
Research indicates that morpholine derivatives, including 2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, are effective in modulating neurotransmitter systems involved in mood disorders and pain management. The compound has been shown to interact with various receptors, including:
- Histamine H3 Receptor : Modulation of this receptor can lead to potential treatments for schizophrenia and metabolic disorders .
- Dopamine Receptors : Selective inhibition of dopamine D3 receptors has been linked to therapeutic effects in Parkinson's disease .
Sensor Technology
The compound has also been utilized in the development of sensors due to its optical properties. A notable application is in the creation of a fluorimetric sensor for detecting Fe³⁺ ions.
Fluorimetric Detection
A derivative of the compound was synthesized as a Schiff base probe that exhibited significant changes in absorbance and fluorescence upon interaction with Fe³⁺ ions. This property allows for sensitive detection in environmental monitoring and biomedical applications. Key features include:
- Detection Limit : 0.8 μM for Fe³⁺.
- Response Time : Rapid response with significant color change observable within seconds.
- Selectivity : Minimal interference from other competitive ions .
Neuropharmacological Studies
In studies focused on neurodegenerative diseases, compounds similar to this compound have demonstrated efficacy in inhibiting enzymes related to Alzheimer's disease pathology. For instance, morpholine-containing compounds have been shown to inhibit β-secretase activity, which is critical for amyloid plaque formation .
Sigma Ligands Development
Research has also explored the synthesis of benz[f]isoquinoline analogues as high-affinity sigma ligands. These compounds can serve as tools for studying psychosis-related mechanisms and may lead to novel therapeutic agents targeting sigma receptors .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another heterocyclic compound with a similar structure but different biological activities.
Isoquinoline: The parent compound of 2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, known for its wide range of biological activities.
Benzimidazo[2,1-a]isoquinoline: A related compound with similar synthetic routes and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholinoethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Biological Activity
2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
The compound has a complex structure characterized by a benzo[de]isoquinoline core with a morpholinoethyl substituent. Its molecular formula is C17H18N2O2 with a molecular weight of 286.34 g/mol. The presence of the morpholino group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[de]isoquinoline-1,3(2H)-dione exhibit notable anticancer activity. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that a related benzo[de]isoquinoline derivative inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound activated caspases-3 and -9, leading to programmed cell death .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases.
- Mechanism : The morpholinoethyl group may enhance binding affinity to target enzymes, potentially increasing inhibitory activity. For example, similar compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells .
Antioxidant Activity
Antioxidant properties are another area of interest for this compound. Studies have indicated that derivatives can scavenge free radicals and reduce oxidative stress.
- Research Findings : In vitro assays demonstrated that this compound exhibited significant radical scavenging activity, comparable to established antioxidants .
Data Tables
Properties
Molecular Formula |
C18H18N2O3 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H18N2O3/c21-17-14-5-1-3-13-4-2-6-15(16(13)14)18(22)20(17)8-7-19-9-11-23-12-10-19/h1-6H,7-12H2 |
InChI Key |
GUXPINVZXUTXBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
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